molecular formula C18H18O4 B13148266 2,2'-(Anthracene-9,10-diylbis(oxy))diethanol CAS No. 874674-31-4

2,2'-(Anthracene-9,10-diylbis(oxy))diethanol

Cat. No.: B13148266
CAS No.: 874674-31-4
M. Wt: 298.3 g/mol
InChI Key: PRDISNSOFCDGJQ-UHFFFAOYSA-N
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Description

2,2'-(Anthracene-9,10-diylbis(oxy))diethanol is a symmetric anthracene-derived compound featuring two ethanol moieties linked via ether bonds at the 9,10-positions of the anthracene core. The anthracene backbone provides a rigid, planar structure with π-conjugation, making it relevant for photochemical applications .

Properties

CAS No.

874674-31-4

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[10-(2-hydroxyethoxy)anthracen-9-yl]oxyethanol

InChI

InChI=1S/C18H18O4/c19-9-11-21-17-13-5-1-2-6-14(13)18(22-12-10-20)16-8-4-3-7-15(16)17/h1-8,19-20H,9-12H2

InChI Key

PRDISNSOFCDGJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2OCCO)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Anthracene-9,10-diylbis(oxy))diethanol typically involves the reaction of anthracene-9,10-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of anthracene-9,10-diol attack the ethylene oxide, forming the desired ether linkages.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming various ether or ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Various ether or ester derivatives depending on the substituent introduced.

Scientific Research Applications

2,2’-(Anthracene-9,10-diylbis(oxy))diethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of photophysical properties and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The compound exerts its effects primarily through its photophysical properties. The anthracene core can absorb light and undergo electronic transitions, making it useful in fluorescence-based applications. The ether linkages provide flexibility and solubility, enhancing its utility in various environments.

Molecular Targets and Pathways:

    Photophysical Pathways: Involves absorption of photons and subsequent emission of light, which can be harnessed in imaging and sensing applications.

    Biological Interactions: The compound can interact with biological membranes and proteins, making it useful in bioimaging and diagnostic applications.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Core Structure Functional Groups Key Features
2,2'-(Anthracene-9,10-diylbis(oxy))diethanol Anthracene Ether (-O-), diethanol High polarity, potential for hydrogen bonding
BisCA (7,7′-((anthracene-9,10-diylbis(methylene))bis(oxy))bis(4-methyl-2H-chromen-2-one)) Anthracene Ether, coumarin derivatives Fluorescent probe with solvatochromic properties; used in solvent polarity studies
2,2'-(Anthracene-9,10-diylbis(methylene))dimalonic acid Anthracene Methylene (-CH2-), malonic acid Enhanced acidity due to malonic groups; used in organic synthesis
9,10-Anthracenedipropanoic acid Anthracene Propanoic acid Dicarboxylic acid derivative; applications in materials science
2,2'-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol Thioxanthene Ether, diethanol, sulfur atom Photochemical activity due to thioxanthene core; higher molecular weight (470.58 g/mol)
1,4-Dihydroxyanthraquinone Anthraquinone Hydroxyl, ketone Strong dye properties; biological activity (e.g., enzyme inhibition)

Physical and Chemical Properties

Property This compound BisCA 2,2'-(Anthracene-9,10-diylbis(methylene))dimalonic acid
Solubility Polar solvents (ethanol, DMF) Ethanol, toluene, DMF Polar aprotic solvents
Molecular Weight ~350–400 g/mol (estimated) Not specified 410.37 g/mol
Hazard Profile Likely moderate (similar to diethanol derivatives) Not available H315, H318, H335, H411 (skin/eye irritation, aquatic toxicity)
Applications Photochemical studies, organic synthesis Fluorescent probes Polymer chemistry, drug intermediates

Key Research Findings

Solvent Interactions: The diethanol groups in this compound likely enhance solubility in polar solvents, similar to thioxanthene-based diethanol derivatives .

Safety Considerations: Compounds with diethanol moieties often require precautions against skin/eye irritation, as seen in 2,2'-(Anthracene-9,10-diylbis(methylene))dimalonic acid .

Structural Modifications : Replacing oxy groups with methylene (e.g., in dimalonic acid derivatives) reduces polarity but introduces carboxylic acid reactivity .

Biological Activity

2,2'-(Anthracene-9,10-diylbis(oxy))diethanol (CAS No. 874674-31-4) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C18_{18}H18_{18}O4_4 and a molecular weight of 298.33 g/mol. It features an anthracene backbone linked by ether groups to diethanol moieties. This structure is significant as it influences the compound's solubility and reactivity.

Synthesis

The synthesis of this compound typically involves the Diels-Alder reaction, where anthracene derivatives are reacted with appropriate dienophiles. This method allows for the introduction of various functional groups that can enhance biological activity.

Antiproliferative Activity

Research indicates that compounds related to anthracene exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies on structurally similar compounds have shown significant activity against Burkitt's lymphoma (BL) cell lines, such as MUTU-1 and DG-75 . The mechanism appears to involve pro-apoptotic effects and inhibition of drug efflux, which are critical in overcoming multidrug resistance in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

  • Substituents : Variations in substituents at the C-9 position of the anthracene core can alter the compound's affinity for biological targets.
  • Linker Variations : The nature of the linker between the anthracene moieties and diethanol groups can impact solubility and cellular uptake.

Case Study 1: Anticancer Activity

A library of compounds based on the anthracene scaffold was evaluated for their anticancer properties. Notably, certain derivatives showed potent activity against BL cell lines, with IC50_{50} values indicating effective proliferation inhibition . The study highlighted that compounds with specific electron-withdrawing groups exhibited enhanced activity.

Case Study 2: Pharmacokinetic Properties

In another study focusing on pharmacokinetics, solubility enhancements were observed when modifying the anthracene structure with polar functional groups. This modification improved bioavailability and facilitated better interaction with cellular targets .

Data Tables

Property Value
Molecular FormulaC18_{18}H18_{18}O4_4
Molecular Weight298.33 g/mol
CAS Number874674-31-4
Antiproliferative Activity (IC50_{50})Varies by derivative
Compound Cell Line IC50_{50} (µM)
9-(2-Nitrovinyl)anthraceneMUTU-15.0
9-(Cyanovinyl)anthraceneDG-753.5
This compoundTBDTBD

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